Array ( [bid] => 12154943 ) Buy N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide

Catalog No.
S12615915
CAS No.
M.F
C24H17Cl2NO5
M. Wt
470.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzof...

Product Name

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-chlorophenoxy)acetamide

Molecular Formula

C24H17Cl2NO5

Molecular Weight

470.3 g/mol

InChI

InChI=1S/C24H17Cl2NO5/c1-30-19-11-10-14(12-17(19)26)23(29)24-22(15-6-2-4-8-18(15)32-24)27-21(28)13-31-20-9-5-3-7-16(20)25/h2-12H,13H2,1H3,(H,27,28)

InChI Key

DPZWKJJHSINRBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl)Cl

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide is a complex organic compound characterized by its unique structural features, which include a benzofuran core, a phenoxyacetamide moiety, and a chlorinated methoxyphenyl group. Its molecular formula is C25H20ClNO6C_{25}H_{20}ClNO_6, and it has a molecular weight of approximately 465.9 g/mol. The compound's structure contributes to its potential biological activities, making it an interesting subject for scientific research and medicinal chemistry.

, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, including amines or thiols.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide typically involves several steps:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic derivatives and suitable aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Chlorinated Methoxyphenyl Group: This step often employs Friedel-Crafts acylation using 3-chloro-4-methoxybenzoyl chloride with the benzofuran intermediate.
  • Attachment of the Phenoxyacetamide Moiety: This is accomplished through nucleophilic substitution where the benzofuran derivative reacts with phenoxyacetyl chloride in the presence of a base like triethylamine.

These methods reflect the complexity of synthesizing this compound, which requires careful control of reaction conditions to achieve the desired product.

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide has several applications:

  • Medicinal Chemistry: Investigated for potential therapeutic effects in treating cancer and inflammatory diseases.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Explored for developing advanced materials with specific electronic or optical properties.

Interaction studies are crucial for understanding the biological activity of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide. These studies typically focus on identifying the molecular targets that the compound interacts with, which may include specific enzymes or receptors involved in disease pathways. Understanding these interactions can help in optimizing the compound's efficacy and selectivity as a therapeutic agent .

Several compounds share structural similarities with N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide. Notable examples include:

Compound NameStructural Features
3-Chloro-N-(4-methoxyphenyl)propanamideContains a chloro and methoxy group but lacks the benzofuran core.
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamideSimilar chlorinated methoxyphenyl structure but different acetamide configuration.
N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamideShares the chlorinated methoxyphenyl group but has a hydroxy substituent instead of a benzofuran core.

Uniqueness

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide stands out due to its combination of a benzofuran core with a phenoxyacetamide moiety and a chlorinated methoxyphenyl group. This unique structural arrangement provides distinct chemical and biological properties, enhancing its value in research and potential therapeutic applications.

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

469.0483780 g/mol

Monoisotopic Mass

469.0483780 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types